tert-Butyl (6-methylpyridin-3-yl)carbamate CAS number 323578-37-6
tert-Butyl (6-methylpyridin-3-yl)carbamate CAS number 323578-37-6
An In-depth Technical Guide to tert-Butyl (6-methylpyridin-3-yl)carbamate (CAS: 323578-37-6)
Abstract: This technical guide provides a comprehensive overview of tert-Butyl (6-methylpyridin-3-yl)carbamate, a pivotal intermediate in modern medicinal chemistry and organic synthesis. We will delve into its fundamental chemical properties, robust synthetic protocols, and critical applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic use of this versatile building block.
Introduction: A Strategically Protected Building Block
tert-Butyl (6-methylpyridin-3-yl)carbamate is a heterocyclic compound featuring a 2-methylpyridine core functionalized with a tert-butyloxycarbonyl (Boc) protected amine at the 5-position.[1] Its primary value lies not as an end-product, but as a crucial intermediate, enabling the controlled, sequential synthesis of more complex molecules.[2] The strategic placement of the Boc group allows for selective reactions on other parts of the pyridine scaffold before revealing the amine functionality for subsequent coupling reactions. This level of control is paramount in the multi-step synthesis of pharmaceutical candidates.[3]
The Central Role of the Boc Protecting Group
The utility of this compound is intrinsically linked to the properties of the tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of modern organic synthesis for several reasons:
-
Stability: It is remarkably stable under a wide variety of reaction conditions, including those involving basic, nucleophilic, and reductive reagents.[4] This robustness allows chemists to perform extensive modifications on other parts of the molecule without premature cleavage of the protecting group.
-
Facile Cleavage: Despite its stability, the Boc group can be removed cleanly and efficiently under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] This orthogonal deprotection strategy is essential for complex synthetic campaigns.
-
Improved Solubility: The bulky, lipophilic tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying purification processes like chromatography and extraction.
The 2-Methyl-5-aminopyridine Scaffold in Medicinal Chemistry
The core structure, 2-methyl-5-aminopyridine, is a "privileged scaffold" in drug discovery. Pyridine rings are common motifs in bioactive molecules due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties.[6] By providing a pre-functionalized and protected version of this scaffold, tert-Butyl (6-methylpyridin-3-yl)carbamate serves as an invaluable starting point for developing novel therapeutics, including kinase inhibitors and other targeted agents.[7][8]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory.
Core Properties
The key physicochemical properties of tert-Butyl (6-methylpyridin-3-yl)carbamate are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 323578-37-6 | [1][9] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [9][10] |
| Molecular Weight | 208.26 g/mol | [9][11] |
| Appearance | Solid or powder, often white to off-white | [1][10] |
| Melting Point | 114-115 °C | [1][10] |
| Boiling Point | 262.7 ± 28.0 °C (Predicted) | [1][10] |
| Density | 1.108 ± 0.06 g/cm³ (Predicted) | [1][10] |
| Solubility | Soluble in DMSO and other common organic solvents | [1][10] |
Spectroscopic Signature (¹H and ¹³C NMR)
While an experimental spectrum should always be used for confirmation, the expected NMR signals provide a baseline for structural verification.
-
¹H NMR: The proton NMR spectrum is expected to show a sharp, high-intensity singlet around 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. A singlet for the methyl group protons attached to the pyridine ring would appear further downfield. The aromatic protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically 7.0-8.5 ppm), with their specific coupling patterns dictated by their positions relative to each other and the nitrogen atom. A broad singlet for the N-H proton of the carbamate is also expected.
-
¹³C NMR: The carbon spectrum will feature a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the associated methyl carbons around 28 ppm.[12][13] Signals for the pyridine ring carbons will appear in the aromatic region (~120-150 ppm), along with a signal for the methyl group carbon. The carbonyl carbon of the carbamate group will be observed further downfield (~153-156 ppm).[13]
Synthesis and Key Reactions: A Practical Guide
The primary value of this compound is realized through its synthesis and subsequent deprotection. The following protocols are designed to be self-validating, ensuring high purity and yield.
Synthesis: Boc Protection of 6-Methylpyridin-3-amine
The most direct and common synthesis involves the protection of the primary amine of 6-methylpyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O).
Diagram 1: Synthetic Workflow
Caption: Synthesis of the target compound via Boc protection.
Causality and Experimental Choices: The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of Boc₂O. The choice of solvent (like Dichloromethane or Tetrahydrofuran) is based on the solubility of the starting materials and its inertness under the reaction conditions.[8] While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (Et₃N) can accelerate the reaction by scavenging the tert-butanol and carbonic acid byproducts.
Self-Validating Experimental Protocol:
-
Preparation: To a stirred solution of 6-methylpyridin-3-amine (1.0 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes. The causality here is to maintain a low temperature to control the exotherm and prevent side reactions.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed. This step ensures the reaction goes to completion, forming a self-validating endpoint.
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes acidic impurities and residual water-soluble components.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the pure product as a white solid.[1][10]
Key Reaction: Boc Deprotection
The strategic purpose of installing the Boc group is its eventual removal to unmask the amine for further functionalization.
Diagram 2: Deprotection Workflow
Caption: Acid-mediated removal of the Boc protecting group.
Mechanism and Protocol:
-
Dissolution: Dissolve tert-Butyl (6-methylpyridin-3-yl)carbamate (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.
-
Acid Treatment: Add a strong acid like trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4M HCl in dioxane. The acid protonates the carbamate, initiating the cleavage mechanism which results in the formation of the stable tert-butyl cation, carbon dioxide, and the protonated amine.[5]
-
Reaction and Isolation: Stir the mixture at room temperature for 1-4 hours. The solvent and excess acid are then removed under reduced pressure to yield the amine, typically as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Applications in Drug Discovery and Development
This compound is a quintessential building block, enabling access to a wide range of complex molecular architectures. Its utility is best understood as the first step in a longer synthetic sequence.
Diagram 3: Role as a Synthetic Intermediate
Caption: Logical workflow in a multi-step synthesis.
The workflow above illustrates the strategic advantage:
-
Initial Scaffolding: Starting with the Boc-protected compound, chemists can perform reactions on other parts of the pyridine ring that the unprotected amine would not tolerate.
-
Deprotection: Once the core is appropriately modified, the Boc group is removed to reveal the nucleophilic amine.
-
Final Elaboration: This newly exposed amine is then used as a handle for the final coupling step, attaching another pharmacophore or linker to complete the synthesis of the target molecule.[4]
This strategy is frequently employed in the synthesis of kinase inhibitors, where the aminopyridine moiety often serves as a key hinge-binding element within the ATP-binding pocket of the target enzyme.[8]
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
| Safety Aspect | Recommendation | Reference(s) |
| Hazard Identification | May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated. | [14][15] |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | [11][15] |
| Storage | Store in a tightly sealed container in a cool, dry place. A storage temperature of -20°C is recommended for long-term stability. | [1][16] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |
| First Aid (Skin) | Wash with plenty of soap and water. If irritation occurs, seek medical advice. | [14] |
Conclusion
tert-Butyl (6-methylpyridin-3-yl)carbamate (CAS: 323578-36-7) is more than just a chemical; it is a strategic tool that provides synthetic flexibility and control. Its robust Boc-protected amine, coupled with the medicinally relevant methylpyridine scaffold, makes it an indispensable intermediate for researchers in drug discovery. A thorough understanding of its properties, synthesis, and deprotection protocols, as outlined in this guide, empowers scientists to efficiently construct novel and complex molecules poised for therapeutic development.
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